molecular formula C7H14N2O2 B14043616 1-Ethyl-5-(hydroxymethyl)piperazin-2-one

1-Ethyl-5-(hydroxymethyl)piperazin-2-one

Cat. No.: B14043616
M. Wt: 158.20 g/mol
InChI Key: DMDFXVVDLIVGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-(hydroxymethyl)piperazin-2-one is a heterocyclic organic compound with the molecular formula C7H14N2O2. It belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-(hydroxymethyl)piperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound . Another method involves the one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(hydroxymethyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxymethyl group to a carboxyl group.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates to introduce different functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(hydroxymethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

1-Ethyl-5-(hydroxymethyl)piperazin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

1-ethyl-5-(hydroxymethyl)piperazin-2-one

InChI

InChI=1S/C7H14N2O2/c1-2-9-4-6(5-10)8-3-7(9)11/h6,8,10H,2-5H2,1H3

InChI Key

DMDFXVVDLIVGAU-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(NCC1=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.